

# IUPAC name and molecular formula of C6H10O3

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## Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxan-2-one

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## An In-depth Technical Guide to Key Isomers of C6H10O3

This technical guide provides a comprehensive overview of two prominent isomers of the molecular formula C6H10O3: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, synthesis protocols, and key chemical reactions, presenting data in a structured and accessible format.

## Introduction to C6H10O3 Isomers

The molecular formula C6H10O3 represents several structural isomers, each with unique physical and chemical properties. This guide focuses on two of the most significant isomers in organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a versatile  $\beta$ -keto ester. Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.

## Propanoic Anhydride

Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely used as a reagent in organic synthesis.

IUPAC Name: Propanoic anhydride; Propanoyl propanoate.[\[1\]](#)[\[2\]](#)

Molecular Structure:  $(\text{CH}_3\text{CH}_2\text{CO})_2\text{O}$

## Quantitative Data

The physical and chemical properties of Propanoic Anhydride are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	130.14 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless liquid	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Odor	Pungent, rancid	<a href="#">[3]</a> <a href="#">[6]</a>
Density	1.015 g/mL at 25 °C	<a href="#">[6]</a>
Boiling Point	167-169 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	-45 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Flash Point	74 °C (165 °F)	<a href="#">[3]</a> <a href="#">[6]</a>
Solubility	Decomposes in water; soluble in methanol, ethanol, ether, chloroform	<a href="#">[3]</a>
Refractive Index (n <sup>20</sup> /D)	1.404	<a href="#">[7]</a>

## Experimental Protocols

### Synthesis of Propanoic Anhydride via Oxalyl Chloride

This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid and oxalyl chloride.[\[8\]](#)

#### Materials:

- Dry propionic acid (20 g)
- Oxalyl chloride (17.5 g)
- Round-bottom flask
- Dropping funnel

- Reflux condenser
- Distillation apparatus

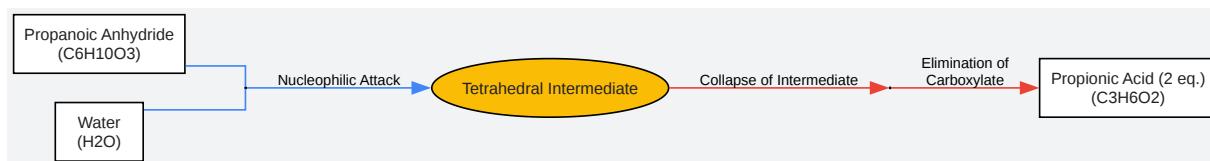
Procedure:

- Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a reflux condenser.
- Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen chloride gas will evolve.
- Once the addition is complete, gently heat the reaction mixture to reflux.
- After the reflux period, arrange the apparatus for distillation.
- Distill the reaction product, collecting the fraction that boils between 167-170 °C.
- The expected yield is approximately 9 g (51% of theoretical).

## Signaling Pathways and Logical Relationships

### Hydrolysis of Propanoic Anhydride

Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two equivalents of propionic acid.<sup>[6][9][10]</sup> This reaction is a classic example of nucleophilic acyl substitution.



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Caption: Hydrolysis mechanism of Propanoic Anhydride.

## Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds. [\[11\]](#)[\[12\]](#)

IUPAC Name: Ethyl 3-oxobutanoate.[\[13\]](#)[\[14\]](#)

Molecular Structure: CH3COCH2COOCH2CH3

## Quantitative Data

The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.

Property	Value	References
Molecular Weight	130.14 g/mol	<a href="#">[13]</a> <a href="#">[15]</a>
Appearance	Colorless liquid	<a href="#">[13]</a> <a href="#">[16]</a>
Odor	Fruity, pleasant	<a href="#">[13]</a> <a href="#">[15]</a>
Density	1.028 g/mL at 20 °C	<a href="#">[15]</a>
Boiling Point	181 °C	<a href="#">[16]</a>
Melting Point	-43 °C	<a href="#">[16]</a>
Flash Point	85 °C (185 °F)	<a href="#">[13]</a>
Solubility	Soluble in about 35 parts water; miscible with many organic solvents	<a href="#">[13]</a>
Refractive Index (n <sup>20</sup> /D)	1.419	
pKa (α-protons)	~11	

## Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.[2][17]

#### Materials:

- Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)
- Sodium wire or finely sliced sodium (50 g)
- 50% Acetic acid solution
- Calcium chloride (for drying)
- 2-L round-bottomed flask
- Reflux condenser
- Water bath
- Separatory funnel
- Fractional distillation apparatus

#### Procedure:

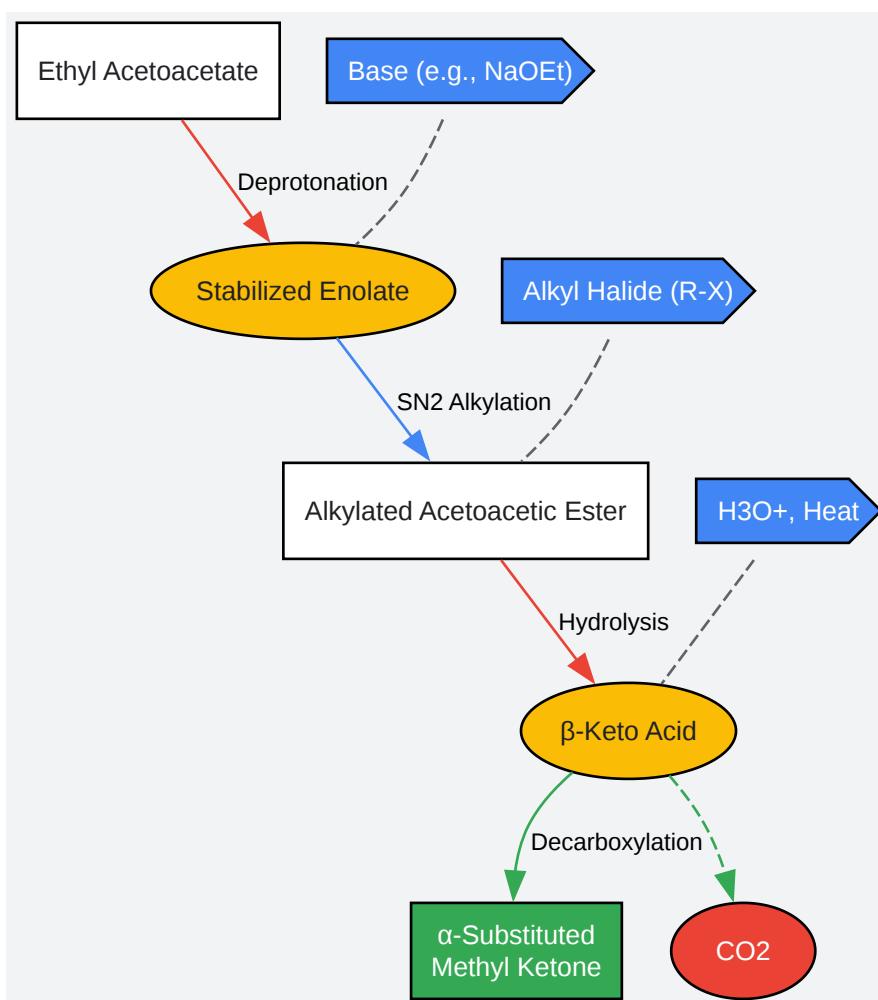
- Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted with an efficient reflux condenser.
- Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.
- After the reaction subsides, allow the mixture to stand until it becomes a solid mass.
- Dissolve the solid product by adding 500 cc of water.
- Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.
- Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate separation.

- Dry the collected ester layer over anhydrous calcium chloride.
- Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mm Hg.
- The expected yield is 105–110 g (28–29% of the theoretical amount based on ethyl acetate).

## Signaling Pathways and Logical Relationships

### Acetoacetic Ester Synthesis Workflow

The acetoacetic ester synthesis is a powerful method for preparing  $\alpha$ -substituted methyl ketones.<sup>[1][18]</sup> The workflow involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.<sup>[19]</sup>



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Caption: Workflow of the Acetoacetic Ester Synthesis.

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